N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, conditions, and the sequence of reactions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Scientific Research Applications
Synthesis and Anticancer Activity
One area of research involving derivatives similar to this compound focuses on their synthesis and evaluation for anticancer activities. For instance, novel 4-thiazolidinones with benzothiazole moieties have been synthesized and evaluated for their in vitro anticancer activity. Among these compounds, some showed significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were screened for their potential antitumor activity in vitro, revealing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Photochemical Properties for Cancer Treatment
Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has been conducted to explore their photochemical properties. These properties are crucial for photodynamic therapy applications in cancer treatment, with high singlet oxygen quantum yield and appropriate photodegradation quantum yield, indicating potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antimicrobial Activities
Several studies have focused on the synthesis of derivatives for antimicrobial purposes. For example, derivatives have been tested for their antibacterial properties against various pathogenic bacterial species, showing potential as antibacterial agents (Mahmood-ul-hassan et al., 2002). Another study synthesized compounds for antimicrobial screening, revealing activity against selected bacterial and fungal microbial strains (Anuse et al., 2019).
Photophysical Properties
Investigations into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamides have been conducted, providing insights into their potential applications in materials science and molecular engineering (Balijapalli et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.
Future Directions
This involves discussing potential areas of future research and applications of the compound.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-26(23-25-22-19(29-2)9-6-10-20(22)30-23)16-21(28)24-18-11-13-27(14-12-18)15-17-7-4-3-5-8-17/h3-10,18H,11-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHUQGUPWSWVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCN(CC1)CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide |
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